molecular formula C24H25FN6O4 B440763 4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE CAS No. 1164537-52-3

4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE

Cat. No.: B440763
CAS No.: 1164537-52-3
M. Wt: 480.5g/mol
InChI Key: OTILCHYSBZFHTN-UHFFFAOYSA-N
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Description

The compound “4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperazine ring, a fluorobenzoyl group, and a pyrazolone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE” typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorobenzoyl group, and the construction of the pyrazolone core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound “4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

The compound “4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE” has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of “4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “4-[(Z)-1-({2-[4-(3-FLUOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE” include other pyrazolone derivatives, piperazine-containing molecules, and fluorobenzoyl-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1164537-52-3

Molecular Formula

C24H25FN6O4

Molecular Weight

480.5g/mol

IUPAC Name

4-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H25FN6O4/c1-17-22(24(33)30(27-17)20-5-7-21(8-6-20)31(34)35)16-26-9-10-28-11-13-29(14-12-28)23(32)18-3-2-4-19(25)15-18/h2-8,15-16,27H,9-14H2,1H3

InChI Key

OTILCHYSBZFHTN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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